molecular formula C17H20N4O4S2 B2402209 1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1172375-57-3

1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2402209
CAS No.: 1172375-57-3
M. Wt: 408.49
InChI Key: GXDSONJJAATRAO-UHFFFAOYSA-N
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Description

1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a methylsulfonylphenyl group

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

Thiazole derivatives have been found to possess various biological activities, which could influence cell function . These may include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives are known to bind with high affinity to multiple receptors . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile. The final step involves coupling the thiazole and piperidine moieties with the methylsulfonylphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving thiazole and piperidine derivatives.

    Medicine: This compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide: This compound is unique due to the presence of both a thiazole and piperidine ring, which can confer specific biological activities.

    Thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperidine derivatives: These compounds are often used in medicinal chemistry due to their ability to enhance the pharmacokinetic properties of drugs.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which can result in a distinct pharmacological profile. The presence of both a thiazole and piperidine ring can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development.

Properties

IUPAC Name

1-[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-27(24,25)13-4-2-12(3-5-13)19-17-20-14(10-26-17)16(23)21-8-6-11(7-9-21)15(18)22/h2-5,10-11H,6-9H2,1H3,(H2,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDSONJJAATRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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